Lipophilicity (LogP) Profile Comparison
N-Ethyl-4-fluoro-2-nitroaniline exhibits a calculated Log P of 2.54, which situates it between the N-methyl analog (Log P = 2.37) and the 4-chloro analog (Log P = 3.28) [1][2]. This represents a 0.17-unit increase in lipophilicity over the N-methyl homolog and a 0.74-unit decrease relative to the 4-chloro derivative. The intermediate Log P value is expected to confer a balanced profile of membrane permeability and aqueous solubility compared with either extreme, making it a favorable scaffold for oral bioavailability optimization in early drug discovery.
| Evidence Dimension | Log P (octanol–water partition coefficient; calculated/predicted) |
|---|---|
| Target Compound Data | Log P = 2.54 (chembase.cn, calculated) |
| Comparator Or Baseline | N-Methyl-4-fluoro-2-nitroaniline (CAS 704-05-2): Log P = 2.37 (Chemsrc); N-Ethyl-4-chloro-2-nitroaniline (CAS 28491-95-4): Log P = 3.28 (ChemicalBook) |
| Quantified Difference | Δ Log P = +0.17 vs. N-methyl analog; Δ Log P = –0.74 vs. 4-chloro analog |
| Conditions | Calculated/predicted Log P values from authoritative databases (Chembase, Chemsrc, ChemicalBook). Note: experimental shake-flask LogP data were not available at the time of compilation. |
Why This Matters
A Log P in the range of 2.5 is often considered optimal for balancing passive membrane permeability and aqueous solubility in small-molecule drug candidates; the target compound occupies this intermediate space where the N-methyl analog may be overly polar and the 4-chloro analog excessively lipophilic for CNS or oral drug programs.
- [1] Chembase. N-ethyl-4-fluoro-2-nitroaniline – Theoretical Properties: LogP = 2.535518. ChemBase ID: 99081. Available at: http://www.chembase.cn/molecule-99081.html View Source
- [2] Chemsrc. 4-Fluoro-N-methyl-2-nitroaniline (CAS 704-05-2): LogP = 2.37180. Available at: https://m.chemsrc.com/en/cas/704-05-2_1195630.html View Source
